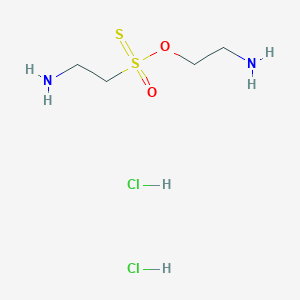
1-(3,4-dihydro-2H-pyrrol-5-yl)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dihydro-2H-pyrrol-5-yl)isoquinoline is a heterocyclic compound that combines the structural features of isoquinoline and pyrrole
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)isoquinoline typically involves the annulation of the pyrrole ring to the isoquinoline moiety. One common method is the domino reaction of 1-aroyl-3,4-dihydroisoquinolines with conjugated ketones, nitroalkenes, and acrylonitrile. This reaction can be performed under reflux in trifluoroethanol or under microwave irradiation, sometimes using a transition metal catalyst .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, could be applied to its production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,4-Dihydro-2H-pyrrol-5-yl)isoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex structures, potentially involving the formation of N-oxides.
Reduction: Reduction reactions can be used to modify the pyrrole or isoquinoline rings, often using reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions that promote electrophilic or nucleophilic substitution.
Major Products: The major products of these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
1-(3,4-Dihydro-2H-pyrrol-5-yl)isoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: It may be used in the development of new materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(3,4-dihydro-2H-pyrrol-5-yl)isoquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes.
Comparación Con Compuestos Similares
Pyrrolo[2,1-a]isoquinoline: This compound shares a similar core structure but differs in the arrangement of the pyrrole and isoquinoline rings.
1-(3,4-Dihydro-2H-pyrrol-5-yl)pyrimidine: Another related compound with a pyrimidine ring instead of an isoquinoline ring.
Uniqueness: 1-(3,4-Dihydro-2H-pyrrol-5-yl)isoquinoline is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C13H12N2 |
|---|---|
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
1-(3,4-dihydro-2H-pyrrol-5-yl)isoquinoline |
InChI |
InChI=1S/C13H12N2/c1-2-5-11-10(4-1)7-9-15-13(11)12-6-3-8-14-12/h1-2,4-5,7,9H,3,6,8H2 |
Clave InChI |
WDIPXZLUVMBREE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=NC1)C2=NC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,3S,4S,5R,6R)-4,6,8-Trihydroxy-3-(4-nitrophenoxy)-2-oxaspiro[bicyclo[4.2.0]octane-7,1'-cyclohexan]-5-yl benzoate](/img/structure/B15200971.png)

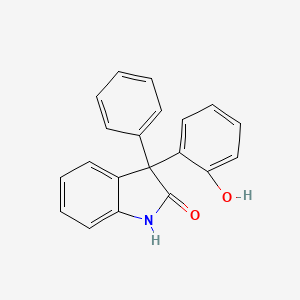
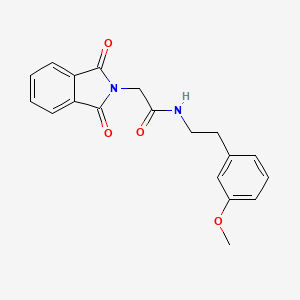
![N,N-dimethyl-3-[1-phenyl-3,3-bis(trifluoromethyl)-2-benzofuran-1-yl]propan-1-amine;hydrochloride](/img/structure/B15200988.png)

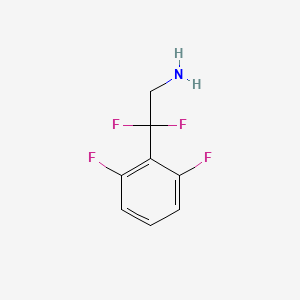
![(1R,3R,5S,6R)-2-Amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B15201010.png)
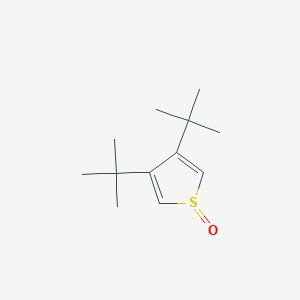
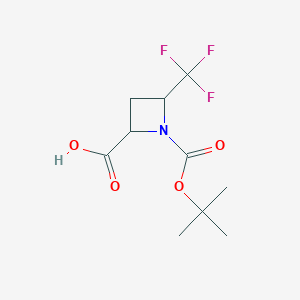
![3,5,5'-Trimethyl-1'H-[1,3'-bipyrazol]-4'-amine](/img/structure/B15201029.png)
![Methyl 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15201036.png)
![2-(4-Fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine](/img/structure/B15201056.png)
